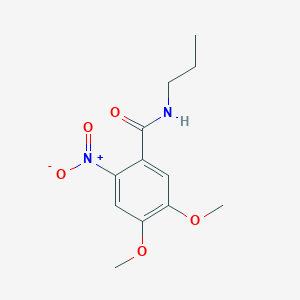

4,5-dimethoxy-2-nitro-N-propylbenzamide

Description

4,5-Dimethoxy-2-nitro-N-propylbenzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy groups at the 4- and 5-positions, and an N-propyl substituent. Its molecular formula is C₁₂H₁₆N₂O₅, with a molecular weight of 292.27 g/mol. Limited peer-reviewed data exist on its synthesis or biological activity, but its structural features suggest utility in drug discovery, particularly for targeting enzymes or receptors sensitive to nitro-aromatic interactions.

Properties

IUPAC Name |

4,5-dimethoxy-2-nitro-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-4-5-13-12(15)8-6-10(18-2)11(19-3)7-9(8)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPXWCUVVZOBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxy-2-nitro-N-propylbenzamide can be synthesized through the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with propylamine. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction conditions involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 4,5-dimethoxy-2-nitro-N-propylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-propylbenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

Reduction: 4,5-Dimethoxy-2-amino-N-propylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4,5-Dimethoxy-2-nitrobenzoic acid and propylamine.

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-propylbenzamide is utilized in several scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-propylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 4,5-dimethoxy-2-nitro-N-propylbenzamide with analogous benzamides and nitro-aromatic compounds:

Key Observations:

- Electron Effects: The 2-nitro group in the target compound creates steric hindrance and meta-directing electronic effects, contrasting with the para-nitro orientation in .

- Solubility: The target compound’s low water solubility (0.12 mg/mL) aligns with its lipophilic methoxy groups, whereas ’s pyrimidine ring and amino group improve solubility in polar solvents like DMSO.

- Biological Relevance : The pyrimidine moiety in facilitates hydrogen bonding, making it suitable for antiviral applications, while the target compound’s nitro-methoxy combination may target oxidoreductases or nitroreductases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.